An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride
An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-ylamine Hydrochloride
CAS Number: 1049736-54-0
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its applications in drug discovery, all grounded in established scientific principles.
Introduction: The Strategic Importance of a Fluorinated Biphenyl Amine
4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a substituted aromatic amine that has garnered significant interest in the field of drug development. Its structure, featuring a biphenyl core, is a privileged scaffold in numerous pharmaceuticals due to its rigid, planar nature which allows for precise presentation of functional groups for target interaction.
The true value of this molecule, however, lies in the strategic placement of the trifluoromethoxy (-OCF3) group and the amine (-NH2) functionality. The trifluoromethoxy group is a powerful modulator of physicochemical properties. It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[1] This often leads to improved pharmacokinetic profiles, a critical aspect of drug design.
The primary amine at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This combination of a stable, modifiable core with a property-enhancing substituent makes 4'-Trifluoromethoxy-biphenyl-3-ylamine a valuable starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine and its hydrochloride salt are summarized below.
| Property | Value |
| IUPAC Name | (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-yl)amine hydrochloride |
| CAS Number | 1049736-54-0 |
| Molecular Formula | C₁₃H₁₁ClF₃NO |
| Molecular Weight | 289.68 g/mol |
| Appearance | Off-white to light yellow solid |
| Free Base CAS Number | 436150-22-0 |
| Free Base Molecular Formula | C₁₃H₁₀F₃NO |
| Free Base Molecular Weight | 253.22 g/mol |
Data compiled from multiple chemical supplier databases.
Synthesis and Purification
The most efficient and widely applicable method for the synthesis of 4'-Trifluoromethoxy-biphenyl-3-ylamine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl boronic acid (or its ester) with an aryl halide.
Synthetic Workflow
The logical synthetic pathway involves the coupling of 3-bromoaniline (or a protected version) with 4-(trifluoromethoxy)phenylboronic acid. The resulting biphenyl amine can then be converted to its hydrochloride salt.
Caption: Synthetic workflow for 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.
Materials:
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3-Bromoaniline
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4-(Trifluoromethoxy)phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Deionized water
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Hydrochloric acid (2M in diethyl ether)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
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Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 volumes) and a 2M aqueous solution of potassium carbonate (3.0 eq).
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Reaction: Vigorously stir the biphasic mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-Trifluoromethoxy-biphenyl-3-ylamine.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and integrity of the synthesized compound.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy should show characteristic signals for the aromatic protons on both phenyl rings. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR spectroscopy will confirm the presence of all 13 carbon atoms in the biphenyl core and the trifluoromethoxy group.
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¹⁹F NMR spectroscopy will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound, matching the calculated values for C₁₃H₁₁ClF₃NO.
Chromatographic Purity Assessment
A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to determine the purity of the final product.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Representative GC-MS Method (for the free base):
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (scanning from m/z 50-500) |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride make it a valuable building block in the design of novel therapeutic agents across various disease areas.
Role as a Key Intermediate
The amine functionality serves as a versatile point of attachment for various pharmacophoric groups. Common transformations include:
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Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.
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Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in pharmaceuticals.
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Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
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N-Arylation reactions: Further functionalization of the amine through cross-coupling reactions.
Impact of the Trifluoromethoxy Group in Drug Design
The -OCF₃ group imparts several desirable properties to drug candidates:
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Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, preventing metabolic degradation at that position.
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Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Modulation of pKa: The electron-withdrawing nature of the group can influence the basicity of the nearby amine, affecting its ionization state at physiological pH.
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Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to favorable interactions with biological targets.
Visualization of Application Pathway
Caption: Synthetic diversification of 4'-Trifluoromethoxy-biphenyl-3-ylamine in drug discovery.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
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Toxicity: While specific toxicity data for this compound is limited, substituted anilines and biphenyls should be treated as potentially hazardous. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is a strategically designed chemical entity that offers significant advantages in the field of medicinal chemistry. Its robust biphenyl core, versatile amine functionality, and property-enhancing trifluoromethoxy group provide a powerful platform for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable building block in their drug discovery endeavors.



